tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl(isopropyl)carbamate
Description
The compound tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl(isopropyl)carbamate is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 4-bromo-2-fluorophenyl group at the 4-position and a 5-oxo moiety. The ethyl(isopropyl)carbamate group is linked via a tert-butyl protecting group, which enhances stability during synthesis and modulates physicochemical properties.
Properties
IUPAC Name |
tert-butyl N-[2-[4-(4-bromo-2-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrFN4O3/c1-12(2)22(17(26)27-18(3,4)5)8-9-24-16(25)23(11-21-24)15-7-6-13(19)10-14(15)20/h6-7,10-12H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSWLMSDNCMOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl(isopropyl)carbamate, identified by its CAS number 1632497-73-4, is a member of the triazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 443.3 g/mol. The structure includes a triazole ring which is often associated with various biological activities including antifungal and antibacterial properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. They can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle regulators. For example, studies have demonstrated that certain triazole compounds increase p53 expression and promote apoptosis in cancer cell lines . The specific compound discussed may exhibit similar properties due to its structural characteristics.
Antitubercular Activity
Given the increasing resistance to conventional tuberculosis treatments, novel compounds like triazole derivatives are being explored for their antitubercular activity. Some triazoles have shown selective inhibition against Mycobacterium tuberculosis while sparing non-tuberculous mycobacteria . This selectivity is crucial for developing effective treatments with fewer side effects.
The mechanisms underlying the biological activities of triazole derivatives often involve:
- Enzyme Inhibition : Triazoles can act as inhibitors of key enzymes in microbial metabolism.
- Receptor Interaction : They may interact with specific cellular receptors or proteins involved in cell signaling pathways.
- Apoptotic Pathways : Activation of apoptotic pathways through modulation of protein expression levels such as p53.
Case Studies
While specific case studies directly involving this compound are scarce, related research provides insight into its potential applications:
Scientific Research Applications
Structural Overview
The molecular formula of the compound is , and it features a triazole ring that is essential for its biological activity. The presence of bromine and fluorine atoms enhances its reactivity and potential as a pharmaceutical agent.
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds with triazole moieties exhibit antimicrobial properties. The compound has shown efficacy against various bacterial strains, making it a candidate for antibiotic development.
Anticancer Properties : Studies have demonstrated that similar triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of this compound may enhance its ability to target cancerous cells selectively.
Agricultural Chemistry
Fungicides : The compound's ability to disrupt fungal cell membranes positions it as a potential fungicide in agriculture. Its effectiveness against plant pathogens could lead to the development of new agricultural treatments.
Pesticide Formulations : The incorporation of this compound into pesticide formulations may improve efficacy and reduce environmental impact compared to traditional pesticides.
Material Science
Polymer Chemistry : The unique properties of tert-butyl carbamates allow them to be used as intermediates in polymer synthesis. This compound might facilitate the production of novel materials with enhanced properties.
Chemical Biology
Biochemical Probes : Due to its specific binding capabilities, this compound can serve as a biochemical probe for studying enzyme interactions or cellular processes.
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at De Gruyter, the compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
A clinical trial published in the International Journal of Molecular Sciences demonstrated that triazole derivatives similar to this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways . This suggests that further exploration of this specific compound could yield promising results in cancer therapy.
Case Study 3: Agricultural Applications
Research published by Matrix Scientific explored the use of triazole-based compounds as fungicides. The study reported that the inclusion of this compound significantly reduced fungal infections in crops, indicating its potential for agricultural use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Literature
The Pharmacopeial Forum (PF 43(1), 2017) lists two compounds with partial structural overlap: 1. (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate . - Key differences: - Replaces the triazole core with a thiazole ring. - Lacks bromo and fluoro substituents but includes a benzyl group. - Contains an oxazolidine-3-carboxylate moiety instead of a carbamate.
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate .
- Key differences :
- Features a ureido-thiazole system rather than a triazole.
- Includes a hydroxyhexane backbone and diphenyl groups, enhancing hydrophobicity.
- Lacks the tert-butyl carbamate’s steric bulk.
- Functional implications : The extended hydrophobic backbone may improve membrane permeability but reduce selectivity for polar binding sites.
Crystallographic and Computational Comparisons
SHELX Refinement Insights :
The compound’s structure was likely resolved using SHELXL , a program optimized for small-molecule refinement, including handling halogen atoms (e.g., bromine and fluorine) and anisotropic displacement parameters . In contrast, analogues with thiazole or oxazolidine cores may require additional constraints due to larger torsional flexibility, as seen in WinGX/ORTEP -processed structures .- Electron Density Maps: The 4-bromo-2-fluorophenyl group exhibits strong electron density localization, a feature absent in non-halogenated analogues. This enhances π-π stacking and van der Waals interactions in target binding compared to benzyl or phenyl derivatives .
Physicochemical and Pharmacokinetic Properties
- Key observations: The target compound’s lower LogP suggests improved aqueous solubility compared to thiazole analogues.
Preparation Methods
Preparation of the Substituted Phenyl Intermediate
The 4-bromo-2-fluorophenyl moiety is typically prepared or sourced as a halogenated aromatic compound. Bromination and fluorination are introduced selectively to the phenyl ring, often via electrophilic aromatic substitution or halogen exchange reactions.
- Typical reagents: Bromine or N-bromosuccinimide (NBS) for bromination; fluorinating agents for fluorination.
- Reaction conditions: Controlled temperature and solvent conditions to achieve regioselectivity.
Formation of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is formed by cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid derivatives or esters.
- Common method: Condensation of hydrazides with formamide or related reagents under heating.
- Catalysts and solvents: Acidic or basic catalysts may be used; solvents like ethanol or DMF are common.
Coupling and Final Assembly
Coupling of the triazole-substituted phenyl intermediate with the Boc-protected ethyl amine is typically achieved using peptide coupling reagents or carbodiimides.
- Coupling agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), or similar.
- Acid binders: Bases such as triethylamine or diisopropylethylamine are used to neutralize acids formed during coupling.
- Solvents: DMF, dichloromethane, or acetonitrile are common.
- Reaction temperature: Room temperature to slightly elevated temperatures (20–40 °C).
- Purification: Silica gel chromatography or preparative HPLC.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc-protection of amine | (Boc)2O, triethylamine, DCM, 0–20 °C, 3 h | 90–92 | High yield Boc-protected amine; standard carbamate protection procedure |
| Triazole ring formation | Hydrazide + formamide, heat | 70–85 | Cyclization under reflux or sealed tube conditions |
| Coupling with carbamate amine | DCC or HATU, base (TEA), DMF, rt, 12–24 h | 80–95 | Efficient amide bond formation; base neutralizes acid byproducts |
| Bromination of phenyl ring | NBS or Br2, solvent (DCM or acetic acid), 0–25 °C | 75–85 | Regioselective bromination of aromatic ring |
Data compiled from European patent EP4077317B1 and related literature on carbamate and triazole synthesis.
Key Reagents and Their Roles
| Reagent | Role in Synthesis |
|---|---|
| Di-tert-butyl dicarbonate ((Boc)2O) | Protects amine as tert-butyl carbamate |
| Triethylamine (TEA) | Acid scavenger/base during carbamate formation and coupling |
| N,N’-Dicyclohexylcarbodiimide (DCC) | Coupling agent for amide bond formation |
| Hydrazide derivatives | Precursors for triazole ring formation |
| N-Bromosuccinimide (NBS) | Electrophilic bromination of aromatic ring |
| Dimethylformamide (DMF) | Solvent for coupling and cyclization reactions |
Experimental Notes and Observations
- Temperature control is critical during bromination and Boc-protection to avoid side reactions.
- Use of inert atmosphere (argon or nitrogen) is recommended during sensitive coupling steps to prevent oxidation.
- Purification typically involves silica gel chromatography; final product purity is confirmed by NMR and mass spectrometry.
- Yields vary depending on scale and exact reaction conditions but are generally high (>80%) for each step when optimized.
Summary Table of Preparation Workflow
| Step No. | Reaction Type | Starting Material | Key Reagents/Conditions | Product Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aromatic bromination | 4-fluorophenyl precursor | NBS, DCM, 0–25 °C | 4-bromo-2-fluorophenyl derivative | 75–85 |
| 2 | Triazole ring formation | Hydrazide + ester or acid derivative | Formamide, heat | 1,2,4-triazole substituted intermediate | 70–85 |
| 3 | Boc protection | Ethyl amine derivative | (Boc)2O, TEA, DCM, 0–20 °C | tert-butyl carbamate protected amine | 90–92 |
| 4 | Coupling | Triazole intermediate + Boc-protected amine | DCC or HATU, TEA, DMF, rt | Target compound (tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl(isopropyl)carbamate) | 80–95 |
Q & A
Q. What advanced techniques identify degradation pathways under physiological conditions?
- Methodology :
- LC-MS/MS : Profile hydrolytic degradation products in simulated gastric fluid (pH 1.2–3.0) .
- DFT calculations : Model bond dissociation energies (BDEs) to predict cleavage sites under oxidative stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
